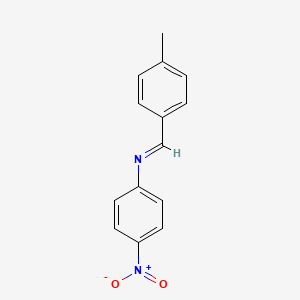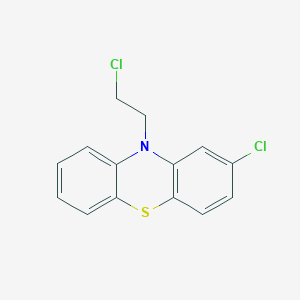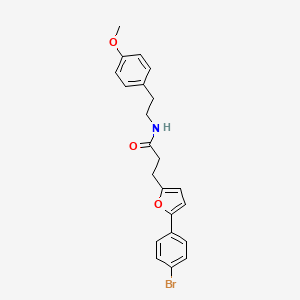
N-(4-methylbenzylidene)-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzylidene)-4-nitroaniline is an organic compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between 4-methylbenzaldehyde and 4-nitroaniline. It is known for its applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzylidene)-4-nitroaniline typically involves the condensation of 4-methylbenzaldehyde with 4-nitroaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-methylbenzylidene)-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(4-methylbenzylidene)-4-aminoaniline.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of N-(4-methylbenzylidene)-4-aminoaniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(4-methylbenzylidene)-4-nitroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it a potential candidate for developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-(4-methylbenzylidene)-4-nitroaniline involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activities or the induction of oxidative stress, resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
N-(4-methylbenzylidene)-4-nitroaniline can be compared with other Schiff bases and nitroaniline derivatives:
Similar Compounds:
Uniqueness:
- The presence of both the methyl and nitro groups in this compound imparts unique electronic properties, making it a versatile compound for various applications.
- Its ability to form stable metal complexes distinguishes it from other Schiff bases, enhancing its utility in coordination chemistry and materials science.
Propiedades
Número CAS |
20192-50-1 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-2-4-12(5-3-11)10-15-13-6-8-14(9-7-13)16(17)18/h2-10H,1H3 |
Clave InChI |
PZHYCUFBBDDVKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B11951662.png)



![4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11951694.png)


![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)



